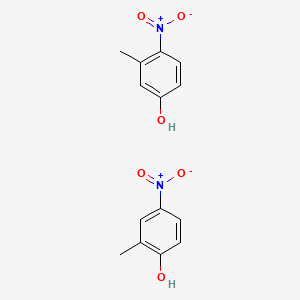

P-Nitrocresol

Description

Propriétés

Numéro CAS |

58882-68-1 |

|---|---|

Formule moléculaire |

C14H14N2O6 |

Poids moléculaire |

306.27 g/mol |

Nom IUPAC |

2-methyl-4-nitrophenol;3-methyl-4-nitrophenol |

InChI |

InChI=1S/2C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11;1-5-4-6(8(10)11)2-3-7(5)9/h2*2-4,9H,1H3 |

Clé InChI |

FVVBEMKXRUJJFF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)[N+](=O)[O-])O.CC1=C(C=CC(=C1)O)[N+](=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Strategies and Derivatization Research for P Nitrocresol

Novel Mechanistic Approaches to P-Nitrocresol Synthesis

The synthesis of this compound has been a subject of investigation to overcome the challenges associated with classical nitration, such as low yields and the formation of multiple isomers. google.com Novel mechanistic approaches are being explored to enhance the efficiency and purity of the final product. One such alternative pathway involves the oxidation of corresponding p-nitroso compounds. For instance, 3-methyl-4-nitrophenol (B363926) (a this compound isomer) can be produced by the oxidation of 3-methyl-4-nitrosophenol. google.com This process involves aerating the p-nitroso precursor with oxygen in an acidic reaction medium, such as acetic acid containing nitric acid, which can convert the nitroso compound to the corresponding nitrophenol quickly and with high purity. google.com

Catalysis plays a central role in modern synthetic chemistry, offering pathways to milder reaction conditions and improved selectivity. In the context of this compound synthesis, various catalytic systems have been investigated.

Metal Nitrate (B79036) Catalysis : Metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), have been shown to be effective nitrating agents for phenols. ijcce.ac.ir The reaction can be performed in various anhydrous organic solvents, and the choice of solvent can influence the isomer distribution. ijcce.ac.ir

Clay-Supported Catalysts : Clay-supported metal nitrates, like ferric nitrate on clay (clayfen), represent another catalytic strategy. core.ac.uk These solid-supported reagents can act as effective nitrating agents under milder conditions. core.ac.uk

Acid Catalysis : The use of acid catalysts is common. For example, the nitration of phenols has been demonstrated using ammonium (B1175870) nitrate (NH₄NO₃) in the presence of potassium bisulfate (KHSO₄) as a catalyst. dergipark.org.tr Furthermore, the oxidation of p-nitrosocresol to this compound is conducted in an acid medium containing nitrate or nitrite (B80452) ions. google.com

Biocatalysis : Innovative biological pathways are emerging for the synthesis of nitrocresols. Protein engineering of enzymes like nitroarene dioxygenase has enabled the synthesis of compounds such as 4-amino-2-nitrocresol from precursors like 4-amino-2-nitrotoluene. nih.gov This represents a highly specific, enzyme-catalyzed approach to generating functionalized nitrocresol derivatives. nih.gov

A primary challenge in synthesizing this compound from cresol (B1669610) precursors is achieving regioselectivity—that is, selectively introducing the nitro group at the para position relative to the hydroxyl group, while minimizing the formation of ortho and meta isomers. google.com Traditional nitration of o-cresol (B1677501) often results in a mixture of products that are difficult to separate. google.com

Several methodologies have been developed to enhance para-selectivity:

Zeolite Catalysis : Solid acidic zeolite catalysts with small pore sizes, such as H-ZSM-5, have been found to significantly control the isomer distribution. google.com The shape-selective nature of the zeolite pores favors the formation of the less sterically hindered para isomer over the ortho isomer. google.com

Reaction Condition Control : The ratio of para to ortho nitrocresol products can be influenced by adjusting reaction parameters. core.ac.uk Research has shown that using low concentrations of nitric acid and maintaining low reaction temperatures can slightly favor the formation of the para isomer. core.ac.uk

Solvent Effects : The choice of solvent plays a critical role in determining the regioselectivity of the nitration of phenols. ijcce.ac.ir For example, when nitrating phenol (B47542) with copper(II) nitrate, using acetone (B3395972) as the solvent results in a lower ortho/para isomer ratio compared to ethyl acetate (B1210297), indicating a higher selectivity for the para product. ijcce.ac.ir

Table 1: Effect of Solvent on Isomer Distribution in the Nitration of Phenol

This table illustrates how the choice of solvent impacts the yield and the ratio of ortho- to para-nitrophenol products when using Cu(NO₃)₂·3H₂O as the nitrating agent. Data sourced from a study on the reinvestigation of phenol nitration. ijcce.ac.ir

| Solvent | Total Yield (%) | Ortho/Para Isomer Ratio |

|---|---|---|

| Acetone | 84 | 0.50 |

| Ethyl Acetate (EtOAc) | 91 | 1.06 |

Derivatization for Specialized Research Applications

This compound and its isomers can be chemically modified, or derivatized, to make them suitable for specific analytical techniques or to synthesize new molecules. Derivatization is particularly important for the analysis of polar compounds like nitrocresols using gas chromatography-mass spectrometry (GC-MS). copernicus.orgfortlewis.edu

Common derivatization strategies include:

Silylation : The hydroxyl group of nitrocresols can be derivatized through silylation to increase their volatility for GC analysis. copernicus.orgcopernicus.org Reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. copernicus.org Another reagent, MDBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide), is also used for this purpose. researchgate.net

Reduction to Amines : The nitro group of this compound can be reduced to an amino group to form p-aminocresol. mdpi.com This conversion is often achieved through catalytic reduction and transforms the nitrocresol into a different class of compound with its own set of applications and chemical properties. mdpi.commdpi.com

These derivatization techniques are crucial in environmental and atmospheric research for accurately identifying and quantifying isomeric multifunctional photooxidation products of aromatic hydrocarbons like toluene (B28343). copernicus.orgcopernicus.org

Optimization of Synthetic Conditions for this compound Precursors

The optimization for the o-cresol pathway focuses on improving the regioselectivity of the nitration step itself, as discussed previously, to maximize the this compound yield and minimize difficult-to-separate byproducts. google.comcore.ac.uk

For the p-nitro-o-toluidine precursor, research has focused on optimizing its conversion to this compound through alkali hydrolysis. A patented method describes a high-yield process where p-nitro-o-toluidine is hydrolyzed in an aqueous alkali solution. google.com The optimized conditions for this conversion are detailed as follows:

Alkali Solution : Sodium hydroxide (B78521), potassium hydroxide, or barium hydroxide aqueous solutions are used at a mass concentration of 5-25%. google.com

Temperature : The reaction is heated to a temperature between 95°C and 115°C. google.com

Reaction Time : The hydrolysis is carried out for a period of 24 to 72 hours. google.com

Following the reaction, the mixture is acidified to a pH of 3-5 to precipitate the solid product. google.com This optimized process is reported to produce this compound with a purity greater than 99% and a yield exceeding 95%, demonstrating a highly efficient and repeatable synthetic route from the p-nitro-o-toluidine precursor. google.com

Environmental Dynamics and Atmospheric Chemistry of P Nitrocresol

Occurrence and Distribution in Diverse Environmental Compartments

P-Nitrocresol has been identified in numerous environmental matrices, highlighting its widespread presence. researchgate.net This distribution is a result of both direct emissions and secondary formation in the atmosphere. researchgate.netcopernicus.org

Atmospheric Presence and Aerosol Partitioning of this compound

This compound is present in the atmosphere in both the gas and aerosol phases. noaa.govtandfonline.com Its partitioning between these two phases is a critical factor in its atmospheric transport and lifetime. d-nb.info Studies have shown that nitrocresols can partition to the aerosol phase, contributing to the formation of secondary organic aerosols (SOA). tandfonline.commdpi.com For instance, research on bonfire emissions has identified nitrocresol in the condensed phase. tandfonline.com The partitioning behavior is influenced by factors such as vapor pressure and the concentration of atmospheric aerosols. tandfonline.com

The presence of an additional methyl group in nitrocresols, compared to nitrophenols, lowers their volatility, leading to a slightly higher fraction of nitrocresol isomers in organic aerosols. noaa.gov Modeling studies have simulated the fraction of all nitrocresol isomers in organic aerosols to be in the range of 6.0 × 10⁻³ to 1.5 × 10⁻². noaa.gov

Aquatic and Terrestrial Matrix Concentrations of this compound

This compound has been detected in various aquatic and terrestrial environments. researchgate.net It has been found in rainwater, cloud water, fog, snow, soil, and surface waters. researchgate.net For instance, combined p- and m-cresol (B1676322) have been detected in rainwater in Portland, Oregon, with concentrations greater than 1.1 μg/L. nih.gov In Switzerland, rainwater concentrations of combined p- and m-cresol ranged from 0.65 to 9.3 μg/L. nih.gov Cloud water samples from the Vosges Mountains in France and Mt. Brocken in Germany also showed the presence of p- and m-cresol. nih.gov Furthermore, p-cresol (B1678582) was detected in snow samples from Finland, Moscow, and Siberia. nih.gov

In a national study of U.S. streams, p-cresol was detected in 24.7% of samples, with a maximum concentration of 0.54 μg/L and a mean concentration of 0.05 μg/L. nih.gov While specific concentration data for this compound in all these matrices is not always detailed separately from other cresol (B1669610) isomers, its presence is confirmed through its detection in broader nitrophenol and cresol studies. The application of certain pesticides can also lead to the formation of 4-nitrophenol (B140041), a related compound, in soil. cdc.gov

Interactive Data Table: Concentrations of p-Cresol and related compounds in various environmental matrices

| Environmental Matrix | Compound | Concentration Range | Location |

| Rainwater | Combined p- and m-cresol | >1.1 μg/L | Portland, Oregon, USA |

| Rainwater | Combined p- and m-cresol | 0.65 - 9.3 μg/L | Greppen, Switzerland |

| Cloud Water | Combined p- and m-cresol | 0.47 - 2.23 μg/L | Vosges Mountains, France |

| Cloud Water | p- and m-cresol | 0.6 - 3.6 μg/L | Mt. Brocken, Germany |

| Snow | p-Cresol | 0.04 - 0.29 μg/kg | Finland, Moscow, Siberia |

| U.S. Streams | p-Cresol | Mean: 0.05 μg/L, Max: 0.54 μg/L | United States |

| Public Groundwater (Superfund sites) | p-Cresol | Max: 150 μg/L | United States |

Formation Pathways of this compound in the Environment

Photooxidative Formation Mechanisms

The photooxidation of aromatic hydrocarbons, such as toluene (B28343), in the presence of nitrogen oxides (NOx), is a significant pathway for the formation of this compound. copernicus.orgnoaa.gov This process involves the reaction of the precursor compound with hydroxyl (OH) radicals during the day. noaa.gov The subsequent reactions lead to the formation of various products, including nitrocresol isomers. d-nb.info For example, the gas-phase photochemical reaction of toluene with nitrogen dioxide is a known source of 2-methyl-4-nitrophenol (B1582141) (a this compound isomer). stanford.edu

Nitration Reactions in Atmospheric Systems

Nitration reactions are a key process in the formation of this compound in the atmosphere. noaa.govoecd.org This can occur through both gas-phase and aqueous-phase reactions. During the nighttime, the nitrate (B79036) radical (NO₃) plays a significant role in the oxidation of cresols, leading to the formation of nitrocresol isomers. noaa.govd-nb.info The reaction of cresol isomers with NO₃ has been shown to yield nitrocresols and nitric acid (HNO₃). unito.it

Aqueous-phase nitration within atmospheric water droplets (clouds, fog) can also contribute to the formation of nitrophenols and nitrocresols. noaa.gov This involves the reaction of phenolic precursors with nitrating agents present in the aqueous phase. noaa.gov

Environmental Transport and Fate Modeling of this compound

Modeling is an essential tool for understanding the transport and ultimate fate of this compound in the environment. noaa.gov These models help predict its distribution across different environmental compartments and its persistence. defra.gov.ukepa.gov

Degradation Mechanisms and Remediation Technologies for P Nitrocresol

Biological Degradation Pathways of P-Nitrocresol

Bioremediation presents a promising and sustainable approach to managing nitrophenolic contamination by leveraging the metabolic capabilities of microorganisms to break down these toxic substances into less harmful compounds. jebas.orgnih.gov

Microorganisms have evolved sophisticated enzymatic systems to utilize nitrophenolic compounds as a source of carbon and energy. nih.govresearchgate.net The initial steps in these catabolic pathways involve the transformation of the aromatic ring, making it susceptible to cleavage and further degradation.

The aerobic biodegradation of p-nitrophenol, a model for this compound, primarily proceeds through two distinct pathways: the hydroquinone pathway and the 1,2,4-benzenetriol (also known as hydroxyquinol) pathway. nih.govfrontiersin.org

The Hydroquinone (HQ) Pathway: This pathway is initiated by a monooxygenase enzyme that removes the nitro group from the aromatic ring, leading to the formation of hydroquinone. nih.govnih.gov This intermediate is then cleaved by a dioxygenase enzyme. The subsequent metabolites, including γ-hydroxymuconic semialdehyde and maleylacetate, are channeled into the β-ketoadipate pathway, eventually entering central metabolism. nih.govnih.gov

The 1,2,4-Benzenetriol (BT) Pathway: In this alternative route, a different monooxygenase hydroxylates the aromatic ring to form 4-nitrochel. nih.govnih.gov The nitro group is subsequently removed, yielding 1,2,4-benzenetriol. nih.gov A dioxygenase then cleaves the ring of 1,2,4-benzenetriol, also forming maleylacetate, which is further metabolized. nih.gov

The table below summarizes the key enzymatic steps in these two primary degradation pathways for p-nitrophenol.

| Pathway | Initial Substrate | Key Enzyme(s) | Primary Intermediate(s) | Final Product before Central Metabolism |

| Hydroquinone Pathway | p-Nitrophenol | p-Nitrophenol Monooxygenase, Benzoquinone Reductase, Hydroquinone 1,2-Dioxygenase | 1,4-Benzoquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde | β-Ketoadipic acid |

| Benzenetriol Pathway | p-Nitrophenol | p-Nitrophenol 2-Monooxygenase, BT 1,2-Dioxygenase | 4-Nitrocatechol, 1,2,4-Benzenetriol | Maleylacetic acid |

The enzymatic machinery responsible for the degradation of nitrophenols is encoded by specific gene clusters. In bacteria that utilize the hydroquinone pathway, a set of genes, often designated pnpA through pnpE, encode the necessary enzymes like p-nitrophenol monooxygenase and benzoquinone reductase. researchgate.netresearchgate.net Similarly, for the benzenetriol pathway, a gene cluster often labeled npc (nitrophenol catabolism) encodes the required enzymes, including hydroxyquinol 1,2-dioxygenase. nih.gov In some organisms, such as Burkholderia sp. strain SJ98, these genes may be arranged in non-contiguous clusters, suggesting a complex evolutionary history of these degradation pathways. nih.gov The expression of these genes is often regulated, for instance by transcriptional regulators like PnpR, ensuring that the degradation enzymes are produced in the presence of the nitrophenolic substrate. nih.gov

Advances in genetic engineering have enabled the development of microbial strains with enhanced capabilities for bioremediation. nih.gov By introducing the entire gene cluster for a degradation pathway, such as the hydroquinone pathway, into a robust and easily cultivable host bacterium like Escherichia coli, researchers can create "engineered strains". nih.govresearchgate.net These engineered microorganisms often exhibit superior performance compared to their wild-type counterparts, demonstrating higher tolerance to toxic substrate concentrations and significantly faster degradation rates. nih.gov For example, an engineered E. coli strain was able to completely degrade p-nitrophenol to β-ketoadipate, which can then be utilized in the cell's central metabolic pathways. nih.gov Such engineered systems hold great potential for the development of efficient and controlled bioremediation processes for sites contaminated with this compound and other nitroaromatic compounds. nih.gov

The efficiency of microbial degradation of this compound is influenced by a variety of environmental and kinetic factors. The rate of biotransformation can be affected by the initial concentration of the pollutant, temperature, pH, and the availability of other nutrients. nih.govresearchgate.net Studies on Brachybacterium sp. strain DNPG3 showed that biodegradation was significantly enhanced under co-metabolic conditions, where an additional carbon source like glucose was provided. nih.gov Catabolically, the strain degraded 36% of p-nitrophenol in 144 hours, but with the addition of glucose, 100% degradation was achieved in just 48 hours. nih.gov Immobilizing the bacterial cells, for example in calcium alginate beads, can also dramatically increase degradation efficiency, with complete removal observed in 26 hours. nih.gov

The following table outlines key factors that impact the biodegradation of nitrophenolic compounds.

| Factor | Influence on Biodegradation Rate | Example/Observation |

| Substrate Concentration | Can be inhibitory at high concentrations. | A Brachybacterium strain could tolerate up to 3 mM of PNP, with optimal growth at 0.25 mM. nih.gov |

| Co-metabolism | Presence of an additional carbon source (e.g., glucose) can significantly increase the degradation rate. | 100% PNP degradation in 48h with glucose vs. 36% in 144h without. nih.gov |

| pH | Optimal degradation occurs within a specific pH range, typically near neutral. | Acidic and alkaline pH conditions retarded the growth of P. putida and its ability to degrade PNP. nih.govresearchgate.net |

| Temperature | Biodegradation is temperature-dependent, with an optimal range for microbial activity. | P. putida 1274 demonstrated good growth and PNP degradation at 37°C. nih.govresearchgate.net |

| Oxygen Availability | Aerobic pathways are generally faster and more complete. | The hydroquinone and benzenetriol pathways are aerobic. frontiersin.org |

| Cell Immobilization | Can enhance degradation rates and protect microbes from toxic effects. | Immobilized Brachybacterium cells achieved complete PNP degradation in 26 hours. nih.gov |

Microbial Catabolism and Enzymatic Mechanisms

Advanced Oxidation Processes (AOPs) for this compound Elimination

For wastewater containing recalcitrant organic pollutants like this compound, conventional treatment methods are often insufficient. indexcopernicus.com Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to overcome this challenge. wikipedia.org The defining feature of AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). wikipedia.orgmdpi.com These radicals can attack and mineralize a wide range of organic compounds, converting them into simpler, less toxic substances like carbon dioxide and water. wikipedia.org

Several AOPs have been investigated for the degradation of this compound and related compounds. These include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The process is enhanced by UV light in the photo-Fenton reaction. The degradation of this compound via the Fenton process is highly dependent on operational parameters such as pH, and the initial concentrations of H₂O₂ and Fe²⁺. indexcopernicus.com

Ozone-Based Processes (O₃): Ozone can be used alone or in combination with H₂O₂ and/or UV light to produce hydroxyl radicals. mdpi.com

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation is an effective method for generating •OH radicals for pollutant degradation. mdpi.com

Photocatalysis: This process often utilizes a semiconductor catalyst, like titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. wikipedia.org

The table below provides an overview of common AOPs used for the elimination of nitrophenolic pollutants.

| AOP Method | Reagents/Energy Source | Primary Oxidant | Key Advantages |

| Fenton | Fe²⁺ + H₂O₂ | •OH | Effective, relatively low cost. |

| Photo-Fenton | Fe²⁺ + H₂O₂ + UV Light | •OH | Enhanced reaction rates compared to Fenton. |

| Ozone-based (O₃) | O₃, O₃/H₂O₂, O₃/UV | •OH, O₃ | High oxidation potential. |

| UV/H₂O₂ | H₂O₂ + UV Light | •OH | No sludge production. |

| Photocatalysis | e.g., TiO₂ + UV Light | •OH | Catalyst can be reused. |

These advanced technologies offer powerful solutions for the complete mineralization of this compound, playing a crucial role in the treatment of contaminated industrial effluents. indexcopernicus.commdpi.com

Fenton and Photo-Fenton Reaction Mechanisms

The Fenton process, a cornerstone of AOPs, utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This classic Fenton reaction has been demonstrated as an effective and economically viable method for the degradation of this compound and its isomer, p-nitrophenol (PNP) researchgate.netindexcopernicus.com. The degradation efficiency is influenced by several operational parameters, including pH, and the concentrations of Fe²⁺ and H₂O₂ semnan.ac.ir. For instance, in the degradation of PNP, increasing the ferrous sulfate (B86663) concentration from 0.1 to 0.5 mM was found to reduce the degradation time semnan.ac.ir. However, an excessive amount of hydrogen peroxide can be detrimental to the degradation process semnan.ac.ir.

Table 1: Optimal Conditions for P-Nitrophenol Degradation by Fenton Process in a Rotating Packed Bed Reactor

| Parameter | Optimal Value |

| pH | 5 |

| Rotational Speed | 800 rpm |

| Liquid Inlet Flow Rate | 50 l/h |

| Fe²⁺ Concentration | 0.5 mM |

| H₂O₂ Dosage | 3.25 ml |

| Result | 100% PNP degradation in 70 minutes |

This table presents the optimal conditions for the complete degradation of a 100 mg/l p-nitrophenol solution using a Fenton process in a rotating packed bed reactor semnan.ac.ir.

Photocatalytic Degradation Using Novel Materials for this compound

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants. This process involves the use of a semiconductor photocatalyst that, upon absorbing light, generates electron-hole pairs, leading to the formation of reactive oxygen species. Research has focused on the development of novel materials to enhance photocatalytic efficiency for the degradation of compounds like p-nitrophenol.

One such innovative material is a graphene/zirconium dioxide (rGO/ZrO₂) composite. The incorporation of graphene serves to reduce the band gap of ZrO₂ and hinder the recombination of photo-generated electron-hole pairs, thereby enhancing the photocatalytic activity researchgate.net. Studies have shown a significant decrease in the band gap from 3.05 eV for pure ZrO₂ to 2.77 eV for a 5 wt.% rGO/ZrO₂ composite researchgate.net.

Another effective photocatalyst is a cerium oxide-titanium oxide nanocomposite (CeO₂-TiO₂nc). This composite has demonstrated high photocatalytic activity for the degradation of p-nitrophenol under UV light, achieving a degradation of over 97% in 80 minutes lidsen.com. The synergistic effects between TiO₂ and CeO₂ are credited for this enhanced performance lidsen.com.

Table 2: Performance of Novel Photocatalysts in P-Nitrophenol Degradation

| Photocatalyst | Degradation Achieved | Time | Key Finding |

| Graphene/ZrO₂ | - | - | Band gap reduction from 3.05 eV to 2.77 eV with 5 wt.% graphene researchgate.net. |

| CeO₂-TiO₂nc | >97.3% | 80 minutes | High photocatalytic activity due to synergistic effects lidsen.com. |

This table summarizes the performance of two novel photocatalytic materials in the degradation of p-nitrophenol.

Hybrid Advanced Oxidation Systems for this compound

To further enhance degradation efficiency, hybrid advanced oxidation systems that combine different AOPs are being explored. A notable example is the combination of hydrodynamic cavitation with a heterogeneous Fenton process using Fe₃O₄ nanoparticles for the degradation of p-nitrophenol nih.gov.

In this hybrid system, transient cavitation contributes to the in-situ generation of hydrogen peroxide. Simultaneously, the intense shear and turbulence created by cavitation cause the leaching of Fe²⁺/Fe³⁺ ions from the Fe₃O₄ nanoparticles. The synergy arises from the in-situ Fenton reactions between the leached iron ions and the generated H₂O₂, leading to the production of hydroxyl radicals that degrade the pollutant nih.gov. Under optimal conditions of an inlet pressure of 8 atm, a pH of 3, an initial PNP concentration of 20 mg L⁻¹, and a Fe₃O₄:H₂O₂ ratio of 1:100, a degradation of 78.8 ± 1.2% was achieved nih.gov.

Ozonation and Other Radical-Mediated Processes for this compound

Ozonation is another effective AOP for the degradation of this compound and related compounds. The degradation of p-nitrophenol by ozonolysis is accelerated by increasing the gas flow rate and the pH value nih.gov. For example, at a gaseous ozone concentration of 20.11 mg/L and a pH of 3, increasing the gas flow rate from 32 to 56 ml/min increased the removal rate from 73.04% to 95% after 24 minutes of reaction nih.gov.

The mechanism of ozonation involves both direct reaction with the ozone molecule and indirect reaction with hydroxyl radicals formed from ozone decomposition. At a pH of 3, the degradation is primarily driven by the direct reaction with O₃ molecules nih.gov. The degradation process leads to the formation of various intermediates, including catechol, o-benzoquinone, hydroquinone, p-benzoquinone, phenol (B47542), fumaric acid, maleic acid, oxalic acid, and formic acid nih.gov.

Photochemical Degradation of this compound

Photochemical degradation involves the use of light to break down chemical compounds. This can occur through direct absorption of light by the pollutant or through reactions with photochemically generated reactive species.

Direct Photolysis Mechanisms and Quantum Yields

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent decomposition. Studies on the direct photolysis of nitrophenols have shown that these compounds can be degraded by UV irradiation. The process can lead to the formation of nitrite (B80452)/HONO, particularly for para-substituted nitrophenols, which may have less sterically hindered nitro groups that can be released more easily unito.it.

The efficiency of photolysis is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed. The quantum yields for the direct photolysis of nitrophenols are influenced by factors such as the specific isomer and the pH of the solution unito.it. For instance, the photolysis quantum yield of 2,4-dinitrophenol is higher for the undissociated phenol than for the phenolate form unito.it. The fluorescence quantum yield for p-nitrophenol is low, suggesting that the excited singlet state has a short lifetime nih.gov.

Table 3: Quantum Yields for Direct Photolysis of Nitrophenols

| Compound | Condition | Quantum Yield (Φ) |

| 2-Nitrophenol | - | (1.1±0.1) x 10⁻⁴ unito.it |

| 2,4-Dinitrophenol | Undissociated | (8.1±0.4) x 10⁻⁵ unito.it |

| 2,4-Dinitrophenol | Phenolate | (3.4±0.2) x 10⁻⁵ unito.it |

This table presents the direct photolysis quantum yields for different nitrophenol compounds under specified conditions.

Photosensitized Reactions of this compound

Photosensitized reactions involve a substance (the photosensitizer) that absorbs light and then transfers the energy to another molecule (the substrate), which then undergoes a chemical reaction. In the context of this compound degradation, wastewater constituents such as nitrite (NO₂⁻) can act as photosensitizers.

Under UV₂₅₄ irradiation, nitrite can sensitize the indirect photolysis of phenolic compounds. This process involves the generation of reactive species like hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂) rsc.org. These radicals then react with and degrade the phenolic contaminants. The formation of nitrated and nitrosated derivatives as intermediate products has been observed in these reactions rsc.org. The contribution of direct versus indirect photolysis in these systems can be quantified through light screening factor calculations and radical quenching studies rsc.org.

Elucidation of this compound Degradation Intermediates and Products

The degradation of this compound, a process crucial for its environmental remediation, proceeds through various pathways depending on the specific degradation technology employed. While direct studies on all isomers of this compound are not extensively available, research on structurally similar compounds, particularly 3-methyl-4-nitrophenol (B363926), provides significant insights into the expected intermediates and final products.

Microbial degradation of 3-methyl-4-nitrophenol has been shown to proceed via two primary pathways, distinguished by the initial enzymatic attacks and the resulting intermediates. In one pathway, the degradation is initiated by a monooxygenase that catalyzes the removal of the nitro group, leading to the formation of methylhydroquinone (MHQ) . This is preceded by the transient formation of methyl-1,4-benzoquinone (MBQ) . Subsequently, the aromatic ring of methylhydroquinone is cleaved, leading to further breakdown into aliphatic compounds. nih.gov

An alternative microbial degradation pathway involves the initial removal of the methyl group before the cleavage of the aromatic ring. In this pathway, catechol has been identified as a major intermediate. nih.gov Following the formation of these initial aromatic intermediates, the degradation pathways converge towards ring cleavage and subsequent metabolism, ultimately leading to the formation of simpler organic acids and mineralization to carbon dioxide and water.

Advanced oxidation processes (AOPs) also lead to the formation of various intermediates. For instance, the ozonation of p-nitrophenol, a closely related compound, results in the formation of hydroxylated aromatics such as catechol , hydroquinone , and p-benzoquinone . Further oxidation leads to ring opening and the formation of short-chain carboxylic acids like fumaric acid , maleic acid , oxalic acid , and formic acid before complete mineralization. nih.gov It is anticipated that the degradation of this compound via AOPs would follow a similar trajectory, with the initial formation of methylated analogs of these aromatic intermediates.

Below is a summary of identified degradation intermediates for compounds structurally related to this compound:

| Precursor Compound | Degradation Method | Identified Intermediates/Products |

| 3-Methyl-4-nitrophenol | Microbial Degradation | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ), Catechol |

| p-Nitrophenol | Ozonation | Catechol, o-Benzoquinone, Hydroquinone, p-Benzoquinone, Phenol, Fumaric acid, Maleic acid, Oxalic acid, Formic acid |

Kinetic Modeling of this compound Degradation Processes

The rate at which this compound is degraded is a critical parameter for the design and optimization of remediation technologies. Kinetic modeling provides a mathematical framework to understand and predict the degradation rates under various environmental conditions. While specific kinetic models for all isomers of this compound are not extensively documented, studies on related nitrophenolic compounds offer valuable insights into the applicable kinetic models.

The degradation of nitrophenolic compounds, including this compound, is often described by pseudo-first-order kinetics . This model assumes that the concentration of one of the reactants (e.g., the oxidizing agent in AOPs) is in large excess and remains effectively constant throughout the reaction. The degradation rate is therefore considered to be directly proportional to the concentration of the pollutant. The pseudo-first-order rate equation is given by:

ln(C/C₀) = -k't

where:

C is the concentration of this compound at time t

C₀ is the initial concentration of this compound

k' is the pseudo-first-order rate constant

For instance, the sonochemical degradation of p-nitrophenol, a process that can be applied to this compound, has been shown to follow pseudo-first-order kinetics. nih.gov Similarly, the Fenton degradation of 4,6-dinitro-o-cresol (DNOC) has also been successfully described using a pseudo-first-order kinetic model. nih.gov

In the context of microbial degradation, where high concentrations of the substrate can inhibit the metabolic activity of microorganisms, the Haldane model is often employed. This model is a modification of the Michaelis-Menten kinetics and accounts for substrate inhibition. The specific growth rate (µ) is expressed as:

µ = (µₘₐₓ * S) / (Kₛ + S + (S²/Kᵢ))

where:

µₘₐₓ is the maximum specific growth rate

S is the substrate concentration (this compound)

Kₛ is the half-saturation constant

Kᵢ is the substrate inhibition constant

The biodegradation of 2-chloro-4-nitrophenol by Cupriavidus sp. has been shown to follow the Haldane substrate inhibition model, with a maximum specific growth rate (µₘₐₓ) of 0.148/h, a half-saturation constant (Kₛ) of 0.022 mM, and a substrate inhibition constant (Kᵢ) of 0.72 mM. nih.gov Given the structural similarities, it is plausible that the microbial degradation of this compound at inhibitory concentrations could also be effectively modeled using the Haldane equation.

The table below summarizes kinetic parameters found for the degradation of related nitrophenolic compounds.

| Compound | Degradation Process | Kinetic Model | Rate Constant/Parameters |

| p-Nitrophenol | Sonochemical Degradation | Pseudo-first-order | Not specified |

| 4,6-Dinitro-o-cresol | Fenton Degradation | Pseudo-first-order | Not specified |

| 2-Chloro-4-nitrophenol | Microbial Degradation | Haldane Model | µₘₐₓ = 0.148/h, Kₛ = 0.022 mM, Kᵢ = 0.72 mM |

Advanced Analytical Methodologies for P Nitrocresol Characterization and Detection

Chromatographic Separation Techniques for P-Nitrocresol and Its Metabolites

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For this compound and its metabolites, which often exist in intricate biological or environmental matrices, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitrophenolic compounds due to its versatility in handling polar and thermally sensitive molecules. Reversed-phase HPLC (RP-HPLC) is the most common modality, typically employing a C18 stationary phase to separate analytes based on their hydrophobicity.

Recent developments have focused on enhancing separation efficiency, reducing analysis time, and improving detection limits. An isocratic ion-pair RP-HPLC method has been successfully developed for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its primary metabolites, 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (B86663) (PNP-S), in biological samples like rat bile. nih.govnih.gov This method utilizes a C18 column with a mobile phase containing a tetrabutylammonium (B224687) bromide (TBAB) ion-pairing agent, which improves the retention and separation of the anionic metabolites. nih.gov Detection is typically achieved using a UV-Vis detector set at a specific wavelength, such as 290 nm, to quantify the parent compound and its conjugates simultaneously. nih.govnih.gov

Another advancement is the use of monolithic columns, which offer faster separations at lower backpressures compared to traditional particulate columns. An isocratic HPLC method using a monolithic RP-18e column was developed for the determination of various phenols and nitrophenols, including 4,6-dinitro-o-cresol, in water samples. chromatographyonline.com This approach achieved separation in under 3.5 minutes and, when combined with a pre-concentration step like solid-phase extraction (SPE), yielded high recovery rates of 90–112%. chromatographyonline.com

Furthermore, a highly sensitive HPLC method has been developed for quantifying 3-methyl-4-nitrophenol (B363926), a major metabolite of the insecticide fenitrothion, in urine. phmethods.net This method employs a simple liquid-liquid extraction for sample cleanup and an acetonitrile-water mobile phase, achieving a low detection limit of 0.87 μg/mL with a rapid retention time of 2.81 minutes. phmethods.net

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Key Findings |

|---|---|---|---|---|---|

| 4-Nitrophenol (PNP) and its glucuronide/sulfate metabolites | Rat Bile | C18 | Methanol-0.01 M citrate (B86180) buffer (pH 6.2) with 0.03 M TBAB (47:53 v/v) | UV-Vis (290 nm) | Successful simultaneous quantification of PNP and its major conjugated metabolites. nih.govnih.govresearchgate.net |

| Phenols, Nitrophenols (inc. 4,6-dinitro-o-cresol) | Tap Water | Monolithic RP-18e | 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) | UV | Fast separation (<3.5 min) with high recovery (90–112%) after SPE. chromatographyonline.com |

| 3-Methyl-4-nitrophenol | Mice Urine | Not Specified | Acetonitrile: Water (60:40) | UV (270 nm) | LOD of 0.87 µg/mL; Retention time of 2.81 min. phmethods.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. However, due to the polar nature and lower volatility of phenolic compounds like this compound, chemical derivatization is often a necessary step to improve their chromatographic behavior. researchgate.net

Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester. A common technique is silylation, using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) to form t-butyldimethylsilyl (TBDMS) derivatives. researchgate.net These derivatives are more amenable to GC separation and produce characteristic mass spectra with specific ions (e.g., the M-57 ion from the loss of a t-butyl group), which aids in confident identification. researchgate.net This derivatization can even be performed directly in the GC injector, streamlining the analytical process. researchgate.net

GC-MS has been applied to the analysis of complex mixtures containing cresols and nitrophenols. For instance, a comprehensive screening method for compounds in tobacco aerosol, including p-cresol (B1678582), utilizes GC-MS. noaa.gov In environmental analysis, SPME-GC-MS methods have been developed for phenols and nitrophenols in rainwater, demonstrating detection limits ranging from 0.208 to 99.3 µg/L depending on the specific compound. researchgate.net

| Analyte(s) | Matrix | Sample Preparation | Key Features |

|---|---|---|---|

| Phenols and 16 Nitrophenols | Rainwater | Solid-Phase Microextraction (SPME) followed by in-injector derivatization with MDBSTFA | TBDMS derivatives give a characteristic M-57 ion, enhancing identification confidence. researchgate.net |

| Cresols, Phenols | Tobacco Aerosol | Aerosol collection and extraction | Online GC-MS/FID system used for atmospheric monitoring of biomass burning emissions. noaa.gov |

| General Phenolic Compounds | Various | Trimethylsilylation (TMS) derivatization | TMS is a standard derivatization for profiling primary and secondary metabolites, including phenols. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a superior technique for the analysis of polar, non-volatile, and thermally labile compounds that are challenging for GC-MS. mdpi.com It provides high sensitivity and specificity, making it ideal for detecting trace levels of this compound and its metabolites in complex matrices like biological fluids and environmental samples. chromatographytoday.com

LC-MS/MS, or tandem mass spectrometry, further enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix. mdpi.com This technique has been instrumental in pharmaceutical, environmental, and clinical analyses. chromatographytoday.comresearchgate.net Atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used to generate ions from the LC eluent before they enter the mass analyzer. researchgate.net

A significant application is the determination of conjugated metabolites, which are often difficult to analyze directly. While the direct determination of conjugates like p-nitrophenol glucuronide can be challenging due to the lower specificity of the fragmentation (loss of the glucuronide moiety), LC-MS/MS can readily quantify the parent compound after separation. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC has further expanded the capability to non-targeted screening, allowing for the identification of unknown compounds without reference standards. mdpi.com The high selectivity of Orbitrap-based mass spectrometry, for example, allows for the confident determination of analytes at very low concentrations even in the presence of high background noise. lcms.cz

Spectroscopic Detection and Quantification Methods for this compound

Spectroscopic methods provide rapid and often non-destructive analysis of chemical compounds by measuring their interaction with electromagnetic radiation. For this compound, UV-Vis, Raman, and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for quantification, identification, and reaction monitoring.

UV-Vis and Raman Spectroscopic Innovations

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV or visible range. nih.govscienceopen.com P-nitrophenol exhibits characteristic absorption bands that are highly dependent on the pH of the solution. sciepub.com In acidic conditions, it has a primary absorption peak around 317 nm. scienceopen.comresearchgate.net As the pH becomes alkaline, the phenolic proton is removed to form the p-nitrophenolate ion, causing a color change to yellow and a shift of the absorption maximum to approximately 400 nm. scienceopen.comresearchgate.net This distinct spectral shift is routinely used to monitor the progress of reactions, such as the catalytic reduction of p-nitrophenol to p-aminophenol, by tracking the decrease in absorbance at 400 nm. researchgate.netekb.eg

Raman spectroscopy provides detailed structural information by probing the vibrational modes of a molecule, creating a unique "fingerprint." This technique is particularly effective for distinguishing between isomers. Studies have identified characteristic Raman peaks that can differentiate between o-, m-, and p-nitrophenol in both solid and liquid phases. spectroscopyonline.com For p-nitrophenol, key identifying peaks are observed at 1167, 1279, 1333 (asymmetric nitro stretch), and 1430 cm⁻¹ (symmetric nitro stretch). spectroscopyonline.com

Innovations in this field include Resonance Raman (RR) spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS). In Resonance Raman, the signal is dramatically enhanced when the excitation laser wavelength is chosen to overlap with an electronic absorption band of the molecule. nsf.gov For the p-nitrophenolate anion, using a 405 nm laser for excitation produces a significant enhancement of Raman signals. nsf.gov SERS utilizes nanostructured metal surfaces (like silver) to amplify the Raman signal, allowing for the detection of very low concentrations and the monitoring of electrochemical reactions in real-time. sciepub.com

| Technique | Condition | Characteristic Peak(s) | Application |

|---|---|---|---|

| UV-Vis | Acidic pH | ~317 nm | Quantification. scienceopen.comresearchgate.net |

| UV-Vis | Alkaline pH | ~400 nm | Quantification, Reaction Monitoring. scienceopen.comresearchgate.net |

| Raman | Solid/Liquid | 1167, 1279, 1333, 1430 cm⁻¹ | Isomer identification. spectroscopyonline.com |

| Raman (SERS) | Electrochemical Cell | 1315 cm⁻¹ (NO₂ stretch) | Monitoring redox reactions. sciepub.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and tracking their transformation during a chemical reaction. clairet.co.ukazom.com By monitoring changes in the infrared spectrum over time, one can follow the consumption of reactants and the formation of products and intermediates, providing valuable insights into reaction kinetics and mechanisms. clairet.co.ukyoutube.com

In-situ FT-IR, often using attenuated total reflectance (ATR) probes that can be inserted directly into a reaction vessel, allows for continuous, real-time analysis without the need for sampling. azom.comjascoinc.com This is particularly useful for understanding the dynamics of a reaction as it happens. youtube.com

For reactions involving this compound or related compounds, FT-IR is an ideal monitoring tool. For example, in the reduction of p-nitrophenol, the characteristic stretching vibrations of the nitro group (–N=O) around 1590 cm⁻¹ would decrease in intensity, while new peaks corresponding to the amino group (–NH₂) of the p-aminophenol product would appear. researchgate.net Similarly, the broad –OH stretching vibration around 3325 cm⁻¹ is a key feature of the phenolic structure. researchgate.net This ability to simultaneously track multiple species makes FT-IR an invaluable tool for process control and optimization in both laboratory and industrial settings. azom.com

Electrochemical Sensor Development for this compound

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the detection of nitrophenolic compounds, providing advantages such as rapid analysis, high sensitivity, cost-effectiveness, and portability. frontiersin.org The development of these sensors often focuses on modifying the surface of a working electrode with nanomaterials to enhance its electrocatalytic activity and selectivity towards the target analyte. researchgate.net

Several innovative materials have been investigated for constructing electrochemical sensors for p-nitrophenol (p-NP), a compound structurally similar to this compound, indicating their potential applicability for this compound detection.

Metal-Organic Frameworks (MOFs): A sensor utilizing Cr-MOF nanoparticles synthesized by a simple hydrothermal method has been developed. mdpi.com The Cr-MOF modified glassy carbon electrode (GCE) demonstrated significant electrocatalytic activity for the reduction of p-NP. mdpi.com The electrode reaction is identified as a surface-controlled process, with the Cr-MOF nanoparticles showing good catalytic performance. mdpi.com

Mesoporous Silica Nanochannel Films (VMSF): An electrochemical sensing platform has been created by integrating a vertically-ordered mesoporous silica-nanochannel film (VMSF) onto a pre-activated glassy carbon electrode (p-GCE). frontiersin.orgnih.gov The VMSF is grown on the electrode surface using an electrochemically assisted self-assembly (EASA) method. nih.gov The nanochannels exhibit a strong enrichment effect for p-NP due to hydrogen bonding between the silanol (B1196071) groups on the VMSF and the analyte. frontiersin.org

Nanoporous Gold (NPG): Nanoporous gold, prepared via a dealloying method, has been used as a working electrode to investigate the redox behavior of p-NP. capes.gov.br The NPG electrode shows a pair of nearly symmetric redox waves, which are attributed to the reaction of the 4-(hydroxyamino)phenol/4-nitrosophenol couple. capes.gov.br A key advantage of this sensor is that the redox waves are minimally affected by isomers of p-NP, indicating high selectivity. researchgate.netcapes.gov.br

Other Nanomaterials: Various other nanomaterials have been explored to improve sensor sensitivity. These include cyclodextrin-modified gold nanoparticles on mesoporous carbon, molecularly imprinted polyaniline on graphene oxide flakes, and polyvinylpyrrolidone (B124986) (PVP) modified black phosphorus nanocomposites. frontiersin.org Oxidized graphitic carbon nitride (O-gC3N4) has also been used as an efficient electrocatalyst for detecting 4-nitrophenol. nih.gov

The performance of these sensors is evaluated based on parameters such as linear range and limit of detection (LOD).

| Sensor Material | Linear Range(s) (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|

| Cr-MOF/GCE | 2 - 500 | 0.7 | mdpi.com |

| VMSF/p-GCE | 0.01 - 1 and 1 - 30 | 0.0094 | frontiersin.org |

| AcSCD-AuNPs-MC | 0.1 - 10 and 10 - 350 | 3.63 μg mL⁻¹ | rsc.org |

| O-gC3N4/SPE | 0.0033 - 0.313 | 0.075 | nih.gov |

Sample Preparation Strategies for Environmental this compound Analysis

The analysis of this compound in environmental samples, such as river, lake, or industrial wastewater, is often challenging due to the complexity of the sample matrix and the low concentration of the analyte. who.intbohrium.com Therefore, an effective sample preparation step is essential to extract and pre-concentrate the target compound before instrumental analysis. cdc.gov

Several strategies have been developed for the extraction of nitrophenols from aqueous samples:

Solid-Phase Extraction (SPE): This is a widely used technique for the pre-concentration of phenols from water samples. chromatographyonline.com For instance, an HPLC method for determining phenol (B47542) and nitrophenols in tap water utilizes SPE with polymeric Lichrolut EN cartridges, achieving a preconcentration factor of 40. chromatographyonline.com

Dispersive Liquid–Liquid Microextraction (DLLME): This miniaturized extraction technique offers high sensitivity and minimal consumption of organic solvents. bohrium.comresearchgate.net Variations of this method include surfactant-assisted DLLME (SADLLME) and up-and-down-shaker-assisted DLLME (UDSA-DLLME), which have been successfully applied to detect four nitrophenols in river, lake, and field water. bohrium.com Compared to other methods, SADLLME showed better sensitivity and lower limits of detection. bohrium.com

Diffusive Gradients in Thin Films (DGT): This in-situ sampling method provides information on the time-weighted average concentration of a target analyte. nih.gov A DGT technique using lignocellulose hazelnut shell-derived activated carbons (HSACs) as a binding agent has been developed for measuring nitrophenols in acidic industrial wastewater. nih.gov The uptake of nitrophenols by these DGT samplers was found to be independent of ionic strength and pH within specific ranges, making them suitable for field applications. nih.gov

Solid Phase Microextraction (SPME): This is another miniaturized extraction technique applied to the analysis of nitrophenols in water. researchgate.net It has been used to analyze phenols and nitrophenols in rainwater, coupled with gas chromatography-mass spectrometry. researchgate.net

| Preparation Strategy | Key Features | Application Matrix | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | High pre-concentration factor (e.g., 40x). | Tap Water, Wastewater | chromatographyonline.com |

| Dispersive Liquid–Liquid Microextraction (DLLME) | Minimal organic solvent use; high sensitivity. | River, Lake, and Field Water | bohrium.com |

| Diffusive Gradients in Thin Films (DGT) | In-situ sampling; time-weighted average concentration. | Acidic Industrial Wastewater | nih.gov |

| Solid Phase Microextraction (SPME) | Miniaturized extraction; suitable for GC-MS. | Rainwater | researchgate.net |

Validation and Performance Evaluation of Analytical Methods for this compound

The validation of an analytical method is crucial to ensure that it provides reliable, accurate, and reproducible results. scielo.br The process involves a systematic evaluation of various performance parameters as stipulated by international guidelines. edqm.eu For methods analyzing this compound and related compounds, key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.comscielo.br

Linearity and Range: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For an HPLC method determining nitrophenols, calibration curves were linear over a concentration range of 0.1 to 40 µM. nih.gov Another study showed linearity in the range of 0.00–20.0 mg/L for p-nitrophenol using UV-vis spectrophotometry. scienceopen.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. For an HPLC-SPE method, recoveries for nitrophenols ranged from 90–112%. chromatographyonline.com In the analysis of water samples using DLLME, relative recoveries were between 93.1% and 103% for SADLLME and 90.5% to 107% for UDSA-DLLME. bohrium.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). chromatographyonline.com Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For nitrophenol analysis, intraday and interday precisions were found to be smaller than 15% (CV). chromatographyonline.com

Selectivity: Selectivity is the ability of the method to measure the analyte accurately in the presence of other components, such as impurities, degradation products, or matrix components. scielo.br In chromatography, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov For an HPLC method for p-nitrophenol, the LOQ was 0.1 µM. nih.gov For DLLME methods, LODs ranged from 0.1 to 2.6 μg L−1. bohrium.com

The following table summarizes the validation parameters for an isocratic HPLC method for the determination of phenol and nitrophenols in tap water after solid-phase extraction. chromatographyonline.com

| Validation Parameter | Result/Finding | Reference |

|---|---|---|

| Accuracy (Recovery) | 90–112% | chromatographyonline.com |

| Precision (CV) | Intra-day and inter-day precision < 15% | chromatographyonline.com |

| Selectivity | Analytes separated with resolution (Rs) > 2.0 | chromatographyonline.com |

| Analysis Time | < 3.5 minutes | chromatographyonline.com |

Ecological Impact and Environmental Biotransformation Studies of P Nitrocresol

Ecotoxicological Assessment in Non-Human Biological Systems

The ecotoxicity of p-nitrocresol (3-methyl-4-nitrophenol) has been evaluated across various trophic levels in non-human biological systems, including fish, aquatic invertebrates, and algae. oecd.org Based on acute and long-term studies, the compound is considered moderately toxic to these aquatic organisms. oecd.org

Acute toxicity is measured by the concentration at which 50% of the test population shows an effect (EC50) or dies (LC50) over a short period. For algae (Selenastrum capricornutum), the 72-hour EC50 is 8.6 mg/L. oecd.org For the aquatic invertebrate Daphnia magna, the acute EC50 is 9.1 mg/L. oecd.org In fish, the acute LC50 value is 9.8 mg/L. oecd.org

Long-term toxicity studies provide insight into chronic effects. For Daphnia magna, a 21-day study on reproduction established a No-Observed-Effect Concentration (NOEC) of 0.78 mg/L. oecd.org The 21-day LC50 for mortality in the same species was found to be 2.9 mg/L. oecd.org For algae, the NOEC over 72 hours is 5.8 mg/L. oecd.org These findings are crucial for determining the Predicted No-Effect Concentration (PNEC), which is a benchmark for environmental risk assessment. oecd.org The PNEC for 3-methyl-4-nitrophenol (B363926) has been calculated at 0.0078 mg/L. oecd.org

Ecotoxicity of 3-Methyl-4-nitrophenol in Aquatic Organisms

Role of this compound in Secondary Organic Aerosol Formation and Brown Carbon Chemistry

Nitrocresols, along with other nitrophenolic compounds, are recognized as significant contributors to the formation of Secondary Organic Aerosols (SOA) and atmospheric brown carbon (BrC). mdpi.comnoaa.govresearchgate.net Brown carbon is a class of light-absorbing organic aerosols that can affect atmospheric radiative balance and air quality. researchgate.netacs.org These compounds enter the atmosphere through direct emissions from sources like biomass burning and through the atmospheric photooxidation of aromatic precursors like cresol (B1669610) in the presence of nitrogen oxides (NOx). noaa.govpublish.csiro.au

The atmospheric chemistry of nitrocresols is complex. They can undergo direct photolysis, which is considered a dominant removal pathway in the atmosphere. mdpi.comresearchgate.net Studies on 2-nitro-p-cresol (4-methyl-2-nitrophenol) have shown that its direct photolysis leads to rapid SOA formation. mdpi.comresearchgate.net The proposed mechanism involves the formation of biradicals that subsequently react with oxygen to produce low-volatility, highly oxygenated compounds, which then partition into the aerosol phase. mdpi.comresearchgate.net The aerosol mass yield from the photolysis of 2-nitro-p-cresol has been measured at 24.4 ± 0.95%. mdpi.com

Furthermore, nitrocresols are key components of brown carbon due to their ability to absorb light in the near-ultraviolet range. researchgate.netacs.org Research has identified nitrated phenols, including nitrocresols, as major chromophores in atmospheric BrC. copernicus.org Studies measuring atmospheric aerosols have found that nitrated aromatic compounds can account for a significant fraction of BrC light absorption. researchgate.net For instance, one study estimated that five specific nitrated phenol (B47542) compounds contributed about 4 ± 2% of the UV light absorption by brown carbon from wood burning. researchgate.netacs.org The presence of this compound in atmospheric water droplets also allows for aqueous-phase chemical processing, which can alter its light-absorbing properties. noaa.govcopernicus.org

Biotransformation Pathways in Environmental Microorganisms Beyond Remediation Applications

Environmental microorganisms have developed diverse metabolic pathways to transform aromatic compounds like this compound. While much research is focused on bioremediation, these transformation processes are fundamental ecological functions. This compound can be a metabolite of other compounds, such as the pesticide fenitrothion, making its degradation relevant in various environments. who.intpublications.gc.ca

The initial steps in the microbial degradation of nitrophenolic compounds often involve one of two main strategies: the reduction of the nitro group or the oxidative removal of the nitro group. In the context of p-nitrophenol, a closely related compound, bacteria such as Pseudomonas and Arthrobacter have been shown to utilize pathways that begin with mono-oxygenase enzymes. researchgate.netnih.gov

One common pathway for p-nitrophenol degradation that provides a model for this compound proceeds via the formation of 4-nitrocatechol. researchgate.net This is achieved by a mono-oxygenase that hydroxylates the aromatic ring. Subsequently, another enzyme removes the nitro group as nitrite (B80452), leading to the formation of a dihydroxy compound (e.g., hydroxyquinol). researchgate.net This intermediate then enters central metabolic pathways after the aromatic ring is cleaved. researchgate.net Another identified pathway involves the initial formation of hydroquinone. nih.gov

In the case of cresols in general, anaerobic degradation pathways are also known, often proceeding through carboxylation and then channeling into a central benzoyl-CoA pathway. d-nb.info For p-cresol (B1678582) specifically, some bacteria hydroxylate the methyl group as an initial step. d-nb.info While detailed pathways for every this compound isomer in diverse, non-remediation-focused microbial communities are still an area of active research, the existing knowledge on nitrophenols and cresols points to enzymatic strategies involving hydroxylation, nitro group removal, and eventual ring fission as the core biotransformation mechanisms. researchgate.netd-nb.infonih.gov

Table of Chemical Compounds

| Compound Name | Formula |

|---|---|

| 2,4-Dinitrophenol | C6H4N2O5 |

| 2-nitro-p-cresol | C7H7NO3 |

| 3-methyl-4-nitrophenol | C7H7NO3 |

| 4-Nitrocatechol | C6H5NO4 |

| Benzoyl-CoA | C15H12O4S |

| Fenitrothion | C9H12NO5PS |

| Hydroquinone | C6H6O2 |

| Hydroxyquinol | C6H6O3 |

| Nitrogen oxides | NOx |

| P-cresol | C7H8O |

| This compound | C7H7NO3 |

Theoretical and Computational Investigations of P Nitrocresol Reactivity and Structure

Quantum Chemical Calculations of P-Nitrocresol Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like this compound. These calculations allow for the determination of electronic structure, spectroscopic characteristics, and the energetic landscapes of chemical reactions.

Although specific theoretical studies on the electronic and spectroscopic properties of this compound are not abundant in the surveyed literature, the methodologies for such investigations are well-established and have been applied to analogous compounds. Time-Dependent Density Functional Theory (TD-DFT) is the predominant method for calculating electronic absorption spectra (UV-Vis) and understanding electronic transitions in molecules.

Theoretical investigations of similar phenolic compounds and other nitroaromatics provide a framework for how this compound would be studied. For instance, studies on other organic molecules utilize hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP with basis sets such as 6-311++G(d,p) to calculate excited-state properties. academie-sciences.frrajpub.comhuji.ac.il The effect of solvents is often incorporated using continuum models like the Polarizable Continuum Model (PCM). academie-sciences.fr Such calculations yield data on vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*), which are fundamental to interpreting experimental UV-Vis spectra. academie-sciences.frrajpub.com For p-nitrophenol, a closely related compound, experimental studies have shown characteristic absorption peaks at 317 nm and 400 nm, with their relative intensity being highly dependent on pH due to the ionization of the phenolic hydroxyl group. researchgate.netnih.gov TD-DFT calculations would be instrumental in assigning the specific electronic transitions responsible for these absorption bands.

Table 1: Common Quantum Chemical Methods for Spectroscopic Property Elucidation

| Method | Functional/Basis Set | Application | Reference |

|---|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | B3LYP / 6-311++G(d,p) | Calculation of UV-Vis absorption energies and spectra. | academie-sciences.fr |

| TD-DFT with Polarizable Continuum Model (CPCM/PCM) | M06-2X / 6-311++G(d,p) | Inclusion of solvent effects on electronic spectra. | academie-sciences.fr |

| Density Functional Theory (DFT) | B3LYP / 6-31+G(d,p) | Optimization of ground state molecular geometry. | rajpub.com |

| Time-Dependent Density Functional Theory (TD-DFT) | CAM-B3LYP | Calculation of excited-state properties, especially for systems with charge-transfer character. | huji.ac.ilresearchgate.net |

Computational chemistry has been successfully used to explore the reaction energetics and identify transition states for the atmospheric degradation of cresols, the precursors to nitrocresols. The reactions of cresol (B1669610) isomers with key atmospheric oxidants, such as the hydroxyl radical (OH) and the nitrate (B79036) radical (NO3), have been a primary focus.

A detailed theoretical study on the atmospheric oxidation of cresol isomers, including p-cresol (B1678582), was conducted using DFT at the BB1K level of theory with the 6-311+G(d,p) basis set for geometry optimization. researchgate.net Single-point energy calculations were then refined using the high-accuracy CCSD(T) method. researchgate.net This research identified several energetically favorable reaction pathways. researchgate.net

For the OH-initiated reaction, the primary mechanism involves the addition of the OH radical to the aromatic ring. researchgate.netrsc.org In the case of p-cresol, this leads to the formation of 4-methyl-1,2-dihydroxybenzene with a calculated yield of 64.1±11.3%. researchgate.net The subsequent reaction of the intermediate phenoxy radical with nitrogen dioxide (NO2) results in the formation of nitrocresol isomers. researchgate.netresearchgate.net Specifically, the reaction of p-cresol with OH in the presence of NOx has been experimentally shown to produce 4-methyl-2-nitrophenol (B89549) with a yield of 7.6±2.2%. researchgate.net

DFT simulations of the related p-nitrophenol degradation by OH radicals have also been performed, indicating that both OH addition to the benzene (B151609) ring (specifically at the ortho-position) and H-abstraction from the phenolic hydroxyl group are feasible degradation pathways based on activation free energy analysis. nih.gov

Molecular Dynamics and Simulation Studies of this compound Interactions

A review of the current scientific literature did not yield specific molecular dynamics (MD) or simulation studies focused on the interactions of this compound. While MD simulations are a powerful tool for understanding the behavior of molecules in condensed phases, such as in aqueous solutions or at interfaces, this specific compound does not appear to have been the subject of such investigations.

However, MD simulations have been employed to study closely related molecules. For instance, the adsorption of p-nitrophenol on a kaolinite (B1170537) surface in an aqueous medium was investigated using classical MD simulations to understand the interaction mechanisms at a solid-liquid interface. nih.gov Other studies have used MD simulations to probe the structure and photochemical reaction dynamics of phenol (B47542) at the air-water interface. researchgate.net These studies provide a methodological blueprint for how future MD simulations could be applied to this compound to explore its behavior in atmospheric aerosols or aqueous environments.

Computational Modeling of Environmental this compound Reactions

Computational models are essential for integrating laboratory data into a broader environmental context, allowing for the prediction of the atmospheric fate and impact of compounds like this compound. These models range from zero-dimensional box models, which simulate chemical evolution in a parcel of air, to complex chemical transport models.

The formation and degradation of nitrocresols in the atmosphere are complex processes involving both daytime photochemistry and nighttime radical chemistry. Computational models have been instrumental in dissecting the relative importance of these pathways.

Computational studies that predict reaction mechanisms also inherently predict degradation pathways. For this compound, the main atmospheric degradation pathways are believed to be photolysis and reaction with atmospheric radicals.

The primary precursor to this compound is p-cresol. researchgate.net Theoretical calculations have detailed the degradation pathways of p-cresol initiated by OH and NO3 radicals, which lead to the formation of this compound isomers. researchgate.net The predicted major product from the reaction of p-cresol with NO3 radicals is 4-methyl-2-nitrophenol. researchgate.netunito.it This prediction is validated by experimental chamber studies which have quantified the yield of this product. researchgate.netunito.it Similarly, the OH-initiated oxidation of p-cresol is also predicted and experimentally confirmed to form 4-methyl-2-nitrophenol, although at a lower yield compared to the NO3 reaction. researchgate.net

Once formed, nitrocresols themselves are subject to further degradation. Photolysis is considered a major atmospheric sink for nitrophenols and nitrocresols. noaa.govmdpi.com Investigations into the photolysis of 2-nitro-p-cresol (an isomer of this compound) indicate that it can lead to the formation of secondary organic aerosol (SOA), suggesting that photolytic degradation proceeds via the formation of low-volatility, highly oxygenated compounds. mdpi.com

Table 2: Computationally Investigated Atmospheric Reactions and Products of p-Cresol

| Reactant | Oxidant | Computational Method | Predicted/Observed Major Product | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Cresol | OH radical | - | 4-methyl-1,2-dihydroxybenzene | 64.1 ± 11.3 | researchgate.net |

| p-Cresol | OH radical (+NOx) | - | 4-methyl-2-nitrophenol | 7.6 ± 2.2 | researchgate.net |

| p-Cresol | NO3 radical | DFT (BB1K), CCSD(T) | 4-methyl-2-nitrophenol | 74 ± 16 | researchgate.netunito.it |

Chemical Compounds Mentioned

Emerging Research Frontiers and Future Perspectives on P Nitrocresol

Integration of Multi-Disciplinary Approaches in P-Nitrocresol Research

The complexity of this compound's environmental behavior necessitates a multi-disciplinary approach, integrating chemistry, biology, and environmental science. This is evident in studies that combine photochemical and biological methods for its degradation. Research has shown that while pre-irradiation of p-cresol (B1678582) (a precursor to this compound) at low concentrations doesn't affect subsequent biodegradation rates, higher concentrations and longer UV exposure can inhibit this process. science.gov This highlights the need for an integrated understanding of both physical and biological degradation pathways.

Furthermore, research programs studying compounds like p-cresol involve a wide range of experts, including microbiologists, biochemists, organic chemists, and environmental scientists. science.gov This collaborative effort is crucial for everything from mechanistic studies of enzymatic reactions to understanding the broader environmental impact of these compounds. science.gov The study of secondary organic aerosol (SOA) formation, where this compound is a key player, also demands a multi-disciplinary approach to develop effective control strategies. fortlewis.edu

Sustainable and Green Chemistry Aspects of this compound Processes

The principles of green and sustainable chemistry are increasingly being applied to processes involving this compound, particularly in the development of remediation technologies. The goal is to create effective, energy-efficient, and environmentally benign methods for its removal from contaminated sites.

One area of focus is the development of selective recovery processes for phenolic compounds from industrial streams. By exploiting differences in the acidity (pKa values) of various phenolics, it's possible to separate and recover valuable compounds, which can be used as chemical building blocks. osti.gov This approach turns a waste treatment problem into an opportunity for resource recovery.

| Compound | pKa Value |

| Homovanillic acid | 4.36 |

| Vanillin | 7.4 |

| Acetovanillone | 8.17 |

| Coniferyl aldehyde | 9.52 |

| Pyrocatechol | 9.6 |

| Eugenols & Guaiacols | 9.88 - 10.33 |

| Higher alkylphenols | > 10.3 |

| This table illustrates the varying pKa values of different phenolic compounds, which can be exploited for their selective separation, a key principle in green chemistry. Data sourced from osti.gov |

In the realm of remediation, advanced oxidation processes (AOPs) like the Fenton process are being optimized to be more sustainable. While effective, these methods are being refined to reduce chemical consumption and energy usage. muq.ac.irindexcopernicus.com

Advancements in In-Situ Monitoring and Real-Time Analysis of this compound

The ability to monitor this compound in real-time and in its natural environment (in-situ) is critical for understanding its formation, transport, and fate. Significant advancements in analytical techniques have made this possible.

FT-IR spectroscopy has been successfully used for the in-situ monitoring of reactants and products in the gas-phase reaction of p-cresol with NO3 radicals, which leads to the formation of this compound. unito.it High-Performance Liquid Chromatography (HPLC) is another powerful tool for the real-time analysis of reaction mixtures, allowing for the tracking of this compound formation and subsequent degradation. dtic.milcapes.gov.brnih.gov These methods are often coupled with mass spectrometry (GC-MS) for definitive identification. who.int

The development of these analytical methods is crucial for validating models of atmospheric chemistry and for assessing the effectiveness of remediation efforts. fortlewis.eduepa.gov For instance, studies on the photooxidation of volatile organic compounds (VOCs) utilize these techniques to derive formation yields of products like p-cresol, a direct precursor to this compound. copernicus.org

Future Directions in this compound Remediation Technologies

Future remediation strategies for this compound are moving beyond conventional methods toward more efficient and sustainable technologies. Advanced Oxidation Processes (AOPs) are at the forefront of this research. muq.ac.irindexcopernicus.comresearchgate.net

The Fenton process, which uses iron (II) and hydrogen peroxide to generate highly reactive hydroxyl radicals, has been shown to be effective in degrading this compound in aqueous solutions. muq.ac.irindexcopernicus.com Research is focused on optimizing this process by adjusting parameters like pH, and the concentrations of iron (II) and hydrogen peroxide to maximize removal efficiency. muq.ac.ir

| Parameter | Optimal Value for this compound Removal |

| pH | 2.95 |

| Fe2+ concentration | 0.77 mM |

| H2O2 concentration | 19.8 mM |

| This table shows the optimized conditions for the removal of this compound using the Fenton process, achieving up to 97.4% removal. Data sourced from muq.ac.ir |

Other AOPs, such as photocatalysis and ozonation, are also being explored. indexcopernicus.comwho.intresearchgate.net Bioremediation presents another promising avenue, with research focused on identifying and utilizing microorganisms capable of degrading this compound. researchgate.netexlibrisgroup.com The future likely lies in the sequential or combined application of these technologies, for example, using a photochemical step to break down the molecule followed by a biological step to complete the mineralization. science.gov

Unexplored Biological and Environmental Transformations of this compound

While much is known about the formation and degradation of this compound through well-established chemical pathways, there are still unexplored frontiers in its biological and environmental transformations.

Recent research has identified that enzymes like dehaloperoxidase from marine organisms can catalyze the oxidation of cresol (B1669610) isomers. rcsb.org This suggests the existence of novel biological pathways for the transformation of this compound in marine and terrestrial environments that have yet to be fully characterized. rcsb.org